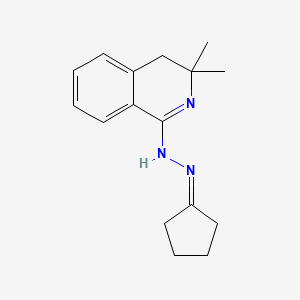

3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinone cyclopentylidenehydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinone cyclopentylidenehydrazone, also known as CPTH6, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. CPTH6 has been found to inhibit the activity of histone acetyltransferases (HATs), which are enzymes involved in the regulation of gene expression.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of this compound has been studied . The asymmetric unit of the title crystal structure is shown in the figure . The compound was synthesized according to a reported procedure . Single crystals were obtained by slow evaporation of the solvents from an acetone-ethyl ether (1:1 v/v) solution of the title compound .

Antinociceptive Activity

The compound has been found to exhibit antinociceptive (pain-relieving) activity . All compounds exhibited an analgesic effect in the hot-plate test that exceeded that of metamizole sodium .

Anthelmintic Activity

The compound has also shown anthelmintic (anti-parasitic) activity . Five of the seven compounds exhibited anthelmintic activity . The most active compound caused the death of worms 14.3 times faster than pyrantel .

Larvicidal Activity

The compound has demonstrated larvicidal (insect-killing) activity . The larvicidal activity of the same compound was 1.63 times greater than that of diazinon for reducing the time of death of larvae .

Synthesis

The compound was synthesized via Ritter cyclocondensation . The reactions were performed in a heterophasic medium of toluene (H2SO4) at 60 – 70°C .

Structural Analysis

The structures of these compounds contained isoquinoline 1-arylthio groups, which are practically unknown in the literature . Tandem cyclization of isothiocyanates was one of few examples of their synthesis .

properties

IUPAC Name |

N-(cyclopentylideneamino)-3,3-dimethyl-4H-isoquinolin-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3/c1-16(2)11-12-7-3-6-10-14(12)15(17-16)19-18-13-8-4-5-9-13/h3,6-7,10H,4-5,8-9,11H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKDKYCLQPHIGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=N1)NN=C3CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24806761 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(1Z)-1-(cyclopentylidenehydrazinylidene)-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B5858393.png)

![N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5858402.png)

![2-imino-1-methyl-5-[(5-methyl-2-thienyl)methylene]-4-imidazolidinone](/img/structure/B5858410.png)

![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5858418.png)

![methyl 2-[(benzylsulfonyl)amino]benzoate](/img/structure/B5858421.png)

![N-(3-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5858450.png)

![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methylthiophene-2-carbaldehyde semicarbazone](/img/structure/B5858467.png)

![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)hydrazone]](/img/structure/B5858487.png)